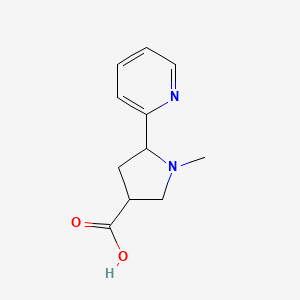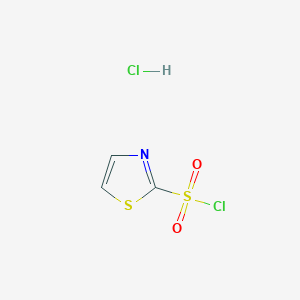
Thiazole-2-sulfonyl chloride HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-2-sulfonyl chloride HCl is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiazole-2-sulfonyl chloride HCl can be synthesized through several methods. One common method involves the reaction of thiazole with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the desired product is obtained. Another method involves the use of thionyl chloride in the presence of a base to convert thiazole-2-sulfonic acid to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole-2-sulfonyl chloride HCl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield thiazole derivatives with different functional groups .
Applications De Recherche Scientifique
Thiazole-2-sulfonyl chloride HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Thiazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research on this compound includes its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of thiazole-2-sulfonyl chloride HCl involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-2-sulfonyl chloride HCl can be compared with other thiazole derivatives, such as:
- Thiazole-4-sulfonyl chloride
- Thiazole-5-sulfonyl chloride
- Thiazole-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the position of the sulfonyl chloride group on the thiazole ring. This unique positioning allows for distinct chemical reactions and applications .
Propriétés
Formule moléculaire |
C3H3Cl2NO2S2 |
|---|---|
Poids moléculaire |
220.1 g/mol |
Nom IUPAC |
1,3-thiazole-2-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C3H2ClNO2S2.ClH/c4-9(6,7)3-5-1-2-8-3;/h1-2H;1H |
Clé InChI |
MGHSRRGOTBAPRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)S(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



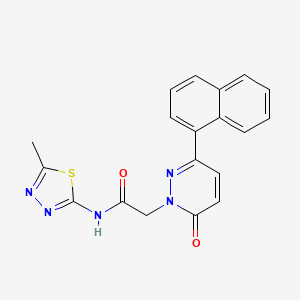
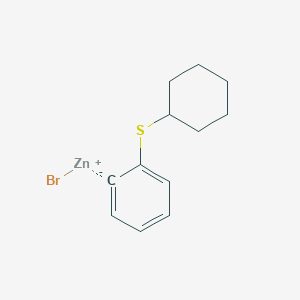
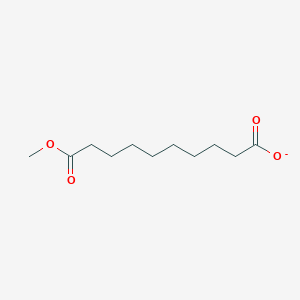
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
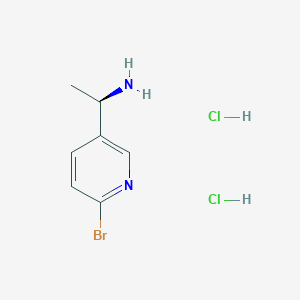
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
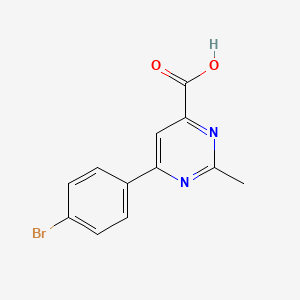



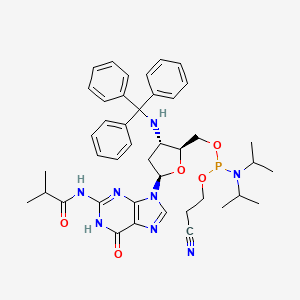
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
